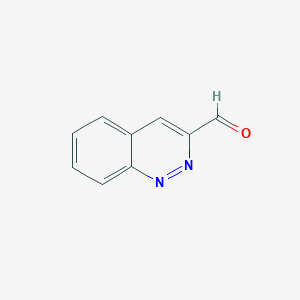

Cinnoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

cinnoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZANHPQJIQFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591332 | |

| Record name | Cinnoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51073-57-5 | |

| Record name | Cinnoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cinnoline-3-carbaldehyde: Properties, Synthesis, and Applications

Abstract

Cinnoline-3-carbaldehyde, a key heterocyclic aldehyde, stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. The cinnoline scaffold, an isostere of quinoline, is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for the elaboration of the core structure, enabling the exploration of a wide chemical space for drug discovery and the development of novel functional materials. This technical guide provides a comprehensive overview of the fundamental properties, proposed synthetic routes, and potential applications of this compound, offering valuable insights for scientists engaged in the design and synthesis of novel cinnoline-based derivatives.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a prominent structural motif in a vast array of compounds exhibiting diverse pharmacological activities.[1][2] Derivatives of cinnoline have been reported to possess a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, anticancer, and antimalarial activities.[3][4][5][6] The arrangement of the two adjacent nitrogen atoms in the heterocyclic ring influences the electronic distribution and steric environment of the molecule, contributing to its unique binding interactions with various biological targets.[7]

The aldehyde functionality at the 3-position of the cinnoline ring in this compound serves as a critical electrophilic center and a versatile building block for a multitude of organic transformations. This allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures, making it a valuable intermediate in synthetic organic chemistry.

Physicochemical Properties of this compound

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be summarized. Further experimental validation is recommended for precise characterization.

| Property | Value | Source |

| Chemical Formula | C₉H₆N₂O | [7] |

| Molecular Weight | 158.16 g/mol | [7] |

| CAS Number | 51073-57-5 | [7] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Proposed Synthetic Routes

A direct, high-yield synthesis of this compound is not well-documented. However, a plausible and logical synthetic pathway can be proposed based on established named reactions and functional group transformations. The following multi-step synthesis is a viable approach for laboratory-scale preparation.

Overview of the Proposed Synthetic Workflow

The proposed synthesis commences with the well-known Richter Cinnoline Synthesis to construct the core heterocyclic scaffold with a carboxylic acid handle at the 3-position. This is followed by the conversion of the carboxylic acid to the corresponding aldehyde via a suitable reduction method.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid via Richter Cinnoline Synthesis

The Richter Cinnoline Synthesis is a classical method for the formation of the cinnoline ring system.[8][9][10]

-

Rationale: This reaction utilizes a readily available ortho-substituted aniline derivative to construct the bicyclic cinnoline core. The reaction proceeds through a diazotization followed by an intramolecular cyclization, directly installing a carboxylic acid group at the desired 3-position.

-

Protocol:

-

Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt intermediate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to induce cyclization.

-

The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate from the solution upon cooling.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Step 2: Reduction of the 4-Hydroxy Group

-

Rationale: The hydroxyl group at the 4-position needs to be removed to obtain the parent cinnoline ring system. This can be achieved through a variety of reductive methods. A common method involves conversion to a 4-chloro derivative followed by catalytic hydrogenation.

-

Protocol:

-

Treat 4-hydroxycinnoline-3-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chlorocinnoline-3-carboxylic acid.

-

Subject the 4-chlorocinnoline-3-carboxylic acid to catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (e.g., MgO or triethylamine) to reductively remove the chlorine atom, affording cinnoline-3-carboxylic acid.

-

Step 3: Conversion of Cinnoline-3-carboxylic Acid to this compound

The direct reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the corresponding alcohol. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be selectively reduced.[11][12][13][14][15]

-

Rationale: The Rosenmund reduction of the corresponding acid chloride is a classic and effective method for this transformation. Alternatively, modern methods involving the reduction of activated esters can also be employed.

-

Protocol (via Rosenmund Reduction):

-

Convert cinnoline-3-carboxylic acid to cinnoline-3-carbonyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Perform a Rosenmund reduction on the resulting acid chloride. This involves bubbling hydrogen gas through a solution of the acid chloride in an inert solvent (e.g., toluene) in the presence of a poisoned palladium catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur).

-

Monitor the reaction progress carefully to avoid over-reduction to the alcohol.

-

Upon completion, work up the reaction mixture to isolate this compound. Purification can be achieved through column chromatography.

-

Reactivity Profile

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the electronic properties of the cinnoline ring system.

Caption: Reactivity profile of this compound.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid (cinnoline-3-carboxylic acid) using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: The aldehyde can be reduced to the primary alcohol (cinnolin-3-ylmethanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Condensation Reactions: this compound is expected to undergo condensation reactions with primary amines to form imines (Schiff bases), with secondary amines to form enamines, and with hydrazine derivatives to yield hydrazones.[1] These reactions are fundamental in the synthesis of a diverse range of derivatives for biological screening.

Applications in Drug Discovery and Materials Science

The cinnoline scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of novel drug candidates.

Caption: Potential applications of this compound.

-

Medicinal Chemistry: The aldehyde group can be elaborated into a variety of functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the resulting cinnoline derivatives. For instance, the synthesis of Schiff bases from this compound and various amines can lead to compounds with potential antimicrobial or anticancer activity. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound an invaluable tool for generating libraries of novel compounds for high-throughput screening.

-

Materials Science: The aromatic and electron-deficient nature of the cinnoline ring system, coupled with the reactive aldehyde group, makes this compound a candidate for the synthesis of novel organic materials. It could be incorporated into polymers or macrocycles for applications in electronics, sensing, or as a component in the synthesis of dyes and pigments.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant untapped potential. While detailed experimental data remains to be fully elucidated, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of novel compounds with promising applications in drug discovery and materials science. The proposed synthetic routes and the outlined reactivity profile provide a solid foundation for researchers to explore the chemistry of this intriguing heterocyclic aldehyde. Further investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.

References

-

von Richter, V. (1883). Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. [Link]

- Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part I. The Richter reaction. Journal of the Chemical Society (Resumed), 512-520.

-

Wikipedia contributors. (2023). Cinnoline. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of N-heterocyclic aldehydes with ketones via aza-fulvene type intermediate. Retrieved January 5, 2026, from [Link]

-

ChemistryViews. (2023, September 14). Dehydrogenative Coupling of N-Heterocycles with Aldehydes. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Retrieved January 5, 2026, from [Link]

-

University of Louisville. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of cinnolines (Review). Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2021). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved January 5, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. Retrieved January 5, 2026, from [Link]

-

PubMed Central. (2023, May 9). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved January 5, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved January 5, 2026, from [Link]

-

Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved January 5, 2026, from [Link]

-

Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved January 5, 2026, from [Link]

-

Innovative Journal of Medical and Health Science. (n.d.). A Concise Review on Cinnolines. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of densely functionalized cinnoline 130a–i derivatives. Retrieved January 5, 2026, from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved January 5, 2026, from [Link]

-

Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. Retrieved January 5, 2026, from [Link]

-

International Journal of Biology and Pharmacy Allied Sciences. (2021, July). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF CINNOLINE AND ITS DERIVATIVES. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Derivatives of 4-oxocinnoline-3-carboxylic acid 28,.... Retrieved January 5, 2026, from [Link]

-

PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved January 5, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 3. zenodo.org [zenodo.org]

- 4. innovativejournal.in [innovativejournal.in]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 7. ijper.org [ijper.org]

- 8. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 9. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 10. Cinnoline - Wikipedia [en.wikipedia.org]

- 11. ir.library.louisville.edu [ir.library.louisville.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 15. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

Cinnoline-3-carbaldehyde chemical structure and IUPAC name

An In-Depth Technical Guide to Cinnoline-3-carbaldehyde: Structure, Synthesis, and Synthetic Utility

Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a privileged structure in medicinal chemistry and materials science.[1] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Central to the exploration of this chemical space is the development of versatile intermediates that allow for the facile construction of more complex molecular architectures. This compound, featuring a reactive aldehyde group on the core heterocycle, represents a key building block for synthetic diversification.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's structure and nomenclature, outlines a robust synthetic strategy, presents its validated and predicted spectroscopic profile, and explores the chemical reactivity that makes it a valuable synthetic precursor.

Chemical Structure and Nomenclature

This compound is structurally distinguished from its more common isomer, quinoline-3-carbaldehyde, by the placement of the nitrogen atoms at positions 1 and 2 of the heterocyclic ring, as opposed to position 1 in quinoline. This arrangement significantly influences the electronic properties and reactivity of the molecule.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆N₂O

-

Molecular Weight: 158.16 g/mol

The presence of the electron-withdrawing aldehyde group at the C-3 position, adjacent to the N-2 atom, modulates the electron density of the entire ring system, impacting both its reactivity and spectroscopic characteristics.

Synthesis of this compound

While numerous methods exist for the synthesis of the core cinnoline ring system, the introduction of a formyl group at the C-3 position is most effectively achieved through electrophilic formylation of a suitable precursor.[2] A proposed and chemically sound method is the Vilsmeier-Haack reaction , a widely used protocol for the formylation of electron-rich aromatic and heterocyclic compounds.[3]

The causality behind this choice lies in the reaction's reliability and the commercial availability of starting materials. The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), serves as a mild electrophile capable of attacking the cinnoline ring.

Experimental Protocol (Proposed)

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Substrate Addition: Dissolve the starting material, cinnoline (1.0 equiv.), in a suitable solvent such as dichloromethane or 1,2-dichloroethane, and add it to the Vilsmeier reagent suspension.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice containing sodium acetate or by slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Physicochemical Properties

Table 1: Predicted Spectroscopic and Physicochemical Data

| Property | Predicted Value / Characteristic | Rationale / Comments |

| ¹H NMR | δ 10.1-10.3 ppm (s, 1H, -CHO) | The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield. |

| δ 9.3-9.5 ppm (s, 1H, H4) | The H4 proton is adjacent to N-1 and the aldehyde, leading to significant deshielding. | |

| δ 7.8-8.5 ppm (m, 4H, Ar-H) | Protons on the benzo-fused ring (H5, H6, H7, H8) will appear as a complex multiplet in the aromatic region. | |

| ¹³C NMR | δ 190-193 ppm (C=O) | The carbonyl carbon of the aldehyde group has a characteristic chemical shift in this range. |

| δ 125-155 ppm (Ar-C) | Aromatic and heterocyclic carbons will appear in this region. | |

| IR (Infrared) | 1700-1715 cm⁻¹ (C=O stretch) | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group. |

| 2820-2850 cm⁻¹ (C-H stretch) | Aldehydic C-H stretch (Fermi doublet often visible). | |

| 1580-1610 cm⁻¹ (C=C, C=N stretch) | Aromatic ring vibrations. | |

| Mass Spec. | m/z = 158.05 (M⁺) | Calculated exact mass for C₉H₆N₂O. |

| Melting Point | Solid at room temperature | Expected to be a crystalline solid, similar to its isomer quinoline-3-carbaldehyde. |

This predicted data serves as a self-validating system for the synthesis; successful isolation of a product matching these spectral features would confirm the formation of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the versatile reactivity of the aldehyde functional group, which can be transformed into a wide array of other functionalities.

Key Reactions:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding cinnoline-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This provides access to amides, esters, and other carboxylic acid derivatives.

-

Reduction: Selective reduction to the primary alcohol, (cinnolin-3-yl)methanol , can be achieved using mild hydride reagents such as sodium borohydride (NaBH₄).[4] This opens pathways to ethers and alkyl halides.

-

Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines) . This is a cornerstone reaction for building larger, more complex molecules, often used in the synthesis of novel ligands and pharmacologically active compounds.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene , allowing for carbon-carbon bond formation and the introduction of vinyl groups at the 3-position of the cinnoline core.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base provides access to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a vast library of functionalized cinnoline derivatives. Its synthesis, while not widely reported, can be reliably achieved through established methods like the Vilsmeier-Haack reaction. The predictable and versatile reactivity of its aldehyde group allows for numerous chemical transformations, including oxidation, reduction, and crucial carbon-carbon and carbon-nitrogen bond-forming reactions. For researchers in medicinal chemistry and drug discovery, mastering the synthesis and manipulation of this compound is a key step toward unlocking the full therapeutic potential of the cinnoline chemical scaffold.

References

-

Salimon, J., et al. (2011). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Chemistry of Natural Compounds, 47, 501–516. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83641, 3-Quinolinecarboxaldehyde. Retrieved from [Link].

-

Bover, W. J., & Zuman, P. (1975). Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions. The Journal of Organic Chemistry, 40(20), 2928–2934. Available at: [Link].

-

NIST. (n.d.). Quinoline-3-carbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].

-

Wikipedia. (n.d.). Cinnoline. Retrieved from [Link].

-

Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13, 14389-14420. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231555, Isoquinoline-3-carboxaldehyde. Retrieved from [Link].

-

Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link].

-

SpectraBase. (n.d.). Quinoline-3-carboxaldehyde [1H NMR]. Retrieved from [Link].

- Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.

-

Patil, S. B., & Telvekar, V. N. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 96-99. Available at: [Link].

-

Kaur, H., & Kumar, S. (2017). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 14(4), 265-277. Available at: [Link].

-

Kumar, V., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 69-74. Available at: [Link].

-

ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Retrieved from [Link].

-

NIST. (n.d.). quinoline-3-carbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].

-

SpectraBase. (n.d.). Quinoline-3-carboxaldehyde [FTIR]. Retrieved from [Link].

-

Singh, V. K., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(S8), 3731-3746. Available at: [Link].

Sources

Cinnoline-3-carbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinnoline-3-carbaldehyde, a key derivative of the cinnoline heterocyclic system, presents a scaffold of significant interest in medicinal chemistry and materials science. As a bioisostere of the more extensively studied quinoline-3-carbaldehyde, it offers a unique electronic and structural profile with the potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from established synthetic routes for cinnoline derivatives, the known reactivity of the cinnoline ring and heterocyclic aldehydes, and spectroscopic data from analogous compounds to present a robust predictive profile. This document is intended to serve as a foundational resource for researchers, enabling further exploration and application of this promising, yet under-documented, chemical entity.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a structural isomer of other naphthyridines such as quinoline, quinoxaline, and phthalazine. The presence of two adjacent nitrogen atoms in the heterocyclic ring imparts distinct electronic properties to the cinnoline system, influencing its reactivity and potential as a pharmacophore.[1] Cinnoline derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3][4] The strategic placement of a carbaldehyde group at the 3-position of the cinnoline ring introduces a versatile functional handle for a wide array of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.

Synthesis of this compound: Plausible Synthetic Routes

While specific, detailed experimental protocols for the synthesis of this compound are not widely reported in the literature, its preparation can be approached through established methods for the formylation of heterocyclic systems or the oxidation of a corresponding methyl-substituted precursor.

Vilsmeier-Haack Formylation of Cinnoline

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The electrophilic nature of the Vilsmeier reagent makes it suitable for the formylation of the cinnoline ring.

Proposed Reaction Scheme:

Figure 1: Proposed Vilsmeier-Haack synthesis of this compound.

Experimental Considerations:

The regioselectivity of the Vilsmeier-Haack reaction on the cinnoline ring is a critical factor. Due to the electron-withdrawing nature of the pyridazine ring, electrophilic substitution on the carbocyclic ring is generally favored. However, under forcing conditions, formylation at the electron-deficient heterocyclic ring may occur. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to favor the formation of the 3-formyl derivative.

Oxidation of 3-Methylcinnoline

An alternative and potentially more regioselective route involves the oxidation of a precursor, 3-methylcinnoline. The methyl group at the 3-position can be selectively oxidized to an aldehyde using various oxidizing agents.

Proposed Reaction Scheme:

Figure 2: Proposed synthesis via oxidation of 3-methylcinnoline.

Experimental Considerations:

Common oxidizing agents for the conversion of benzylic methyl groups to aldehydes include selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The choice of oxidant and reaction conditions would be crucial to avoid over-oxidation to the corresponding carboxylic acid. This method offers the advantage of unambiguous regiochemistry, provided that 3-methylcinnoline is readily accessible.

Physical and Chemical Properties

Direct experimental data for the physical properties of this compound are scarce. However, we can infer its likely properties based on the parent cinnoline molecule and by comparison with its well-characterized isomer, quinoline-3-carbaldehyde.

Predicted Physical Properties

| Property | Predicted Value/Observation | Basis for Prediction |

| Molecular Formula | C₉H₆N₂O | - |

| Molecular Weight | 158.16 g/mol | - |

| Appearance | Likely a pale yellow to off-white solid | Based on the appearance of cinnoline and many of its derivatives.[1] |

| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 80-120 °C | Comparison with quinoline-3-carbaldehyde (m.p. 68-71 °C) and other substituted cinnolines. The presence of the polar aldehyde group and the cinnoline core would suggest a higher melting point than the parent cinnoline (39 °C). |

| Solubility | Sparingly soluble in water; soluble in common organic solvents such as ethanol, DMSO, and chlorinated solvents. | The polar aldehyde group may impart some water solubility, but the aromatic core will dominate. |

| pKa | The cinnoline nitrogen atoms are weakly basic. | The pKa of the parent cinnoline is 2.64. The electron-withdrawing aldehyde group at the 3-position is expected to further reduce the basicity of the ring nitrogens. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay between the cinnoline ring system and the aldehyde functional group.

The cinnoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the two nitrogen atoms. Electrophilic attack typically occurs on the benzene ring, preferentially at the 5- and 8-positions.[6]

Nucleophilic substitution, on the other hand, is favored on the electron-deficient pyridazine ring, particularly at the 4-position.[7] The presence of the aldehyde group at the 3-position will further influence the electronic distribution and reactivity of the ring.

Figure 3: General reactivity map of the cinnoline ring system.

The aldehyde group at the 3-position is expected to exhibit typical reactivity for aromatic aldehydes, serving as a versatile handle for various synthetic transformations.[8][9]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding Cinnoline-3-carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

-

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-(hydroxymethyl)cinnoline, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases). These reactions are fundamental in building molecular complexity.

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Predicted Spectroscopic Properties

The following spectroscopic data are predicted based on the known spectral properties of the cinnoline ring system and aromatic aldehydes.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the aromatic protons of the cinnoline ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| CHO | 9.5 - 10.5 | Singlet (s) | - | Typical range for aromatic aldehyde protons. |

| H-4 | 8.5 - 9.0 | Singlet (s) or narrow doublet | Deshielded due to proximity to the aldehyde and ring nitrogen. | |

| H-5, H-8 | 7.8 - 8.2 | Doublet (d) or Doublet of doublets (dd) | ortho: 7-9; meta: 1-3 | Protons on the carbocyclic ring, deshielded by the aromatic system. |

| H-6, H-7 | 7.5 - 7.8 | Triplet (t) or Doublet of doublets (dd) | ortho: 7-9; meta: 1-3 | Protons on the carbocyclic ring. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and signals for the aromatic carbons of the cinnoline ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 185 - 195 | Typical range for aromatic aldehyde carbonyl carbons.[10] |

| C-3 | 145 - 155 | Carbon bearing the aldehyde group, deshielded. |

| C-4 | 150 - 160 | Deshielded by the adjacent nitrogen and the aldehyde group. |

| C-4a, C-8a | 125 - 140 | Bridgehead carbons. |

| C-5, C-6, C-7, C-8 | 120 - 135 | Carbons of the benzene ring. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic ring.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Rationale |

| C=O (carbonyl) stretch | 1690 - 1715 | Strong | Conjugated aromatic aldehyde.[11][12] |

| C-H (aldehyde) stretch | 2720 - 2780 and 2820 - 2880 | Medium to Weak | Characteristic Fermi doublets for the aldehyde C-H bond. |

| C=C and C=N (aromatic) stretch | 1450 - 1600 | Medium to Strong | Vibrations of the cinnoline ring system. |

| C-H (aromatic) bend | 750 - 900 | Strong | Out-of-plane bending vibrations. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation pattern will likely involve the loss of the formyl group or its components.

| m/z | Fragment | Rationale |

| 158 | [M]⁺˙ | Molecular ion. |

| 157 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |

| 130 | [M-CO]⁺˙ | Loss of carbon monoxide. |

| 129 | [M-CHO]⁺ | Loss of the formyl radical. |

Applications in Drug Development and Medicinal Chemistry

The cinnoline scaffold is recognized as a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][13][14] The introduction of a 3-carbaldehyde group provides a key synthetic handle to explore and optimize these activities.

Potential Therapeutic Areas

-

Anticancer Agents: Many cinnoline derivatives have demonstrated potent anticancer activity. The aldehyde functionality can be used to synthesize imines, hydrazones, and other derivatives that can be evaluated for their cytotoxic effects.

-

Antimicrobial Agents: The cinnoline nucleus is present in compounds with antibacterial and antifungal properties.[4] this compound can serve as a starting material for the synthesis of novel antimicrobial agents.

-

Anti-inflammatory Agents: Cinnoline derivatives have been investigated for their anti-inflammatory properties. The aldehyde can be transformed into various functional groups to modulate this activity.

Bioisosteric Replacement

Cinnoline can be considered a bioisostere of quinoline.[15] Bioisosteric replacement is a common strategy in drug design to modify the physicochemical properties and biological activity of a lead compound.[16] Given the extensive research into quinoline-based drugs, this compound offers a valuable starting point for developing novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Figure 4: Bioisosteric replacement strategy from quinoline to cinnoline.

Conclusion

This compound represents a molecule of high synthetic potential, situated at the intersection of heterocyclic chemistry and drug discovery. While direct experimental data for this compound remain limited, a comprehensive understanding of its physical and chemical properties can be effectively inferred from the established chemistry of the cinnoline ring system, the predictable reactivity of aromatic aldehydes, and by comparison with its structural isomer, quinoline-3-carbaldehyde. This technical guide provides a foundational framework for researchers to embark on the synthesis, characterization, and application of this compound, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

- Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Stanczak, A., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271.

- Misra, R., et al. (2023).

- A concise review on cinnoline and its biological activities. (2019).

- Mishra, P., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives.

- Siddiqui, Z. N., & Khan, S. A. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(11), 1857-1863.

- Reactions of Quinoline. (2020, October 31). YouTube.

- da Silva, F. M., et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry, 28(13), 1023-1045.

- Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

- QUINOLINE. (n.d.).

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.

- Reactivity of Quinoline. (2020, October 26). YouTube.

- Gornowicz, M., et al. (2020).

- IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Scribd.

- Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 48-52.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Trofimov, B. A., et al. (2021). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry, 45(3), 1369-1373.

- Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. (2010). Arkivoc, 2010(11), 194-205.

- Reactivity of the aldehyde group on a 1-substituted pyrrole ring. (2025). Benchchem.

- Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? (2015, October 20).

- Heterocyclic Compounds. (n.d.).

- Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. (2020). MDPI.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][13]triazino[2,3-c]quinazolines. (2022). Molecules, 27(15), 4992.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene). (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. (2022). Theoretical Chemistry Accounts, 141(3), 26.

- Bioisosteres in Medicinal Chemistry. (n.d.).

- 3-Formylchromone to Quinoline Interconversion. (2025, August 6).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- Methods for the synthesis of cinnolines (Review). (2025, August 5).

- Plot of experimental versus calculated 1H NMR chemical shifts. (n.d.).

- Product Class 9: Cinnolines. (n.d.). Science of Synthesis.

- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26391–26401.

- Cinnoline. (n.d.). Wikipedia.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 291.

- Lec-28 || Mass fragmentation pattern of aldehydes. (2022, March 17). YouTube.

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][3][13]triazino[2,3-C]quinazolines. (2024, October 7). Preprints.org.

- Fragmentation Patterns in Mass Spectrometry. (2024, April 15). Read Chemistry.

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(30), 10213-10223.

- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. (n.d.). TCI Chemicals.

- GCMS Section 6.11.4. (n.d.). Whitman College.

- Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025, December 10). RSC Advances.

Sources

- 1. Cinnoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ijariit.com [ijariit.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. The Chemistry of Aldehydes and Ketones in the Synthesis of Hetero...: Ingenta Connect [ingentaconnect.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. eng.uc.edu [eng.uc.edu]

- 13. ijper.org [ijper.org]

- 14. zenodo.org [zenodo.org]

- 15. researchgate.net [researchgate.net]

- 16. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of Cinnoline-3-carbaldehyde: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a vital scaffold in medicinal chemistry and materials science.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][3] Among the myriad of possible derivatives, Cinnoline-3-carbaldehyde stands out as a key synthetic intermediate, offering a reactive aldehyde functionality for further molecular elaboration.

Despite its potential significance, a comprehensive and consolidated public record of the spectroscopic data for this compound is notably scarce in readily accessible scientific literature. This guide, therefore, aims to provide a detailed technical overview for researchers engaged in the synthesis and characterization of this compound. In the absence of direct, published experimental spectra, this document will present a robust, predictive analysis based on established spectroscopic principles and data from analogous structures. Furthermore, to aid in unambiguous identification and to prevent common misidentification, a comparative analysis with the isomeric quinoline-3-carbaldehyde is provided.

Synthesis of this compound: A Plausible Synthetic Approach

The synthesis of the cinnoline core can be achieved through various established methods, with the Richter cinnoline synthesis being a classic example.[4] A plausible and effective route to this compound would likely involve the oxidation of the corresponding 3-methylcinnoline. This precursor can be synthesized via the cyclization of a suitably substituted aryl-hydrazone.

A generalized workflow for the synthesis is proposed below:

This proposed pathway leverages well-established transformations in heterocyclic chemistry. The final oxidation step is critical, and the choice of oxidizing agent (e.g., selenium dioxide) is guided by its known efficacy in converting benzylic methyl groups to aldehydes. Researchers should be mindful of optimizing reaction conditions and purification procedures to ensure the isolation of a pure product for accurate spectroscopic analysis.

Predicted Spectroscopic Data of this compound

The following sections detail the anticipated spectroscopic signatures for this compound, derived from the analysis of the parent cinnoline scaffold and the influence of the 3-carbaldehyde substituent.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative. The aldehyde proton will be the most downfield signal, typically appearing above 10 ppm. The protons on the cinnoline ring system will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atoms.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.5 - 8.7 | s | - |

| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| H-6 | 7.7 - 7.9 | t | 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |

| -CHO | 10.0 - 10.2 | s | - |

Predicted data is based on general principles and data from similar aromatic aldehydes.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield resonance of the carbonyl carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the nitrogen atoms and the aldehyde substituent.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 145 - 150 |

| C-4 | 130 - 135 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 128 - 132 |

| C-7 | 125 - 130 |

| C-8 | 130 - 135 |

| C-8a | 150 - 155 |

| -CHO | 190 - 195 |

Predicted data is based on general principles and data from similar aromatic aldehydes.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present. The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the aldehyde.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aldehyde) | 2700 - 2900 (often two weak bands) | Weak |

| C=O (aldehyde) | 1690 - 1715 | Strong |

| C=N, C=C (aromatic) | 1450 - 1600 | Medium to Strong |

Predicted data is based on general principles and data from similar aromatic aldehydes.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The molecular formula of this compound is C₉H₆N₂O, with an exact mass of approximately 158.0480 g/mol .

| Technique | Predicted m/z | Interpretation |

| High-Resolution MS | ~158.0480 | [M]⁺ (Molecular Ion) |

| Low-Resolution MS | 158 | [M]⁺ |

| Fragmentation | 129 | [M-CHO]⁺ |

Predicted data is based on the molecular formula and common fragmentation patterns of aromatic aldehydes.

Comparative Analysis: this compound vs. Quinoline-3-carbaldehyde

To prevent potential misidentification, it is crucial to differentiate this compound from its isomer, Quinoline-3-carbaldehyde. The key structural difference is the position of the nitrogen atoms in the heterocyclic ring. This difference will manifest in their respective spectroscopic data.

Published Spectroscopic Data for Quinoline-3-carbaldehyde

The following table summarizes the readily available experimental data for Quinoline-3-carbaldehyde, which can serve as a valuable reference for comparison.

| Spectroscopic Technique | Quinoline-3-carbaldehyde Data |

| ¹H NMR (CDCl₃) | δ (ppm): 10.2 (s, 1H, CHO), 9.4 (d, 1H), 8.8 (d, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.8 (t, 1H), 7.6 (t, 1H) |

| IR (KBr, cm⁻¹) | ~1690 (C=O), ~3050 (Ar-H) |

| Mass Spec (EI, m/z) | 157 (M⁺) |

Data sourced from publicly available spectral databases.

The key distinguishing features in the ¹H NMR will be the precise chemical shifts and coupling constants of the aromatic protons, which are highly sensitive to the placement of the nitrogen atoms.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust framework for its synthesis and characterization. The predicted NMR, IR, and Mass Spectrometry data, grounded in established chemical principles, offer a reliable benchmark for researchers. By understanding the expected spectroscopic signatures and by carefully comparing them with known data for its isomer, Quinoline-3-carbaldehyde, scientists can confidently identify and utilize this important synthetic intermediate in their drug discovery and materials science endeavors. The detailed protocols and predictive data herein are designed to empower researchers, ensuring scientific integrity and fostering innovation in the field.

References

- Saxena, A., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of the Indian Chemical Society, 86(10), 1083-1087.

- Tonk, R. K., et al. (2014). Synthesis, Characterization and Biological Activity of Substituted Cinnoline Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 154-159.

- Kumru, M., Küçük, V., & Akyürek, P. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 113, 72–79.

-

NIST. (n.d.). Quinoline-3-carbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Quinolinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

A Concise Review on Cinnolines. (2020). Innovative Journal. Retrieved from [Link]

-

Wikipedia. (2023). Cinnoline. Retrieved from [Link]

Sources

The Synthesis of Cinnoline Derivatives: A Technical Guide for Chemical and Pharmaceutical Innovators

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[2] This technical guide provides a comprehensive overview of the principal synthetic routes to the cinnoline core, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical methods, provide detailed, field-proven experimental protocols, and explore modern catalytic approaches that have expanded the synthetic chemist's toolbox. This document is structured to serve as both a foundational introduction and a practical laboratory resource.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, or 1,2-benzodiazine, is an isosteric analog of quinoline and isoquinoline, and its derivatives have garnered significant attention due to their diverse biological activities.[2] While no naturally occurring cinnoline compounds were identified until 2011, synthetic derivatives have become vital components in the development of novel therapeutic agents.[2] The arrangement of the nitrogen atoms in the cinnoline ring system imparts unique electronic properties that influence its interactions with biological targets.

One of the most notable examples of a cinnoline-based drug is Cinoxacin , an antibacterial agent previously used for the treatment of urinary tract infections.[2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase, thereby preventing DNA replication and repair.[3] The successful clinical application of Cinoxacin has spurred further research into the synthesis and biological evaluation of a vast array of cinnoline derivatives, making efficient and versatile synthetic methodologies a critical area of study.

This guide will explore the key synthetic strategies for constructing the cinnoline ring system, providing not just the "how" but also the "why" behind these powerful chemical transformations.

Classical Syntheses of the Cinnoline Nucleus

The foundational methods for cinnoline synthesis have been established for over a century and continue to be relevant in many synthetic campaigns. These reactions typically involve intramolecular cyclization of appropriately substituted benzene derivatives.

The Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a classic and reliable method for preparing cinnolines from α-vinyl-anilines (o-aminoarylethylenes).[4][5] The reaction proceeds via diazotization of the aniline followed by an intramolecular cyclization.

Causality and Mechanistic Insight:

The core of this reaction lies in the generation of a diazonium salt from the o-amino group. This highly electrophilic group is then positioned to be attacked by the nucleophilic double bond of the vinyl substituent. The choice of a strong mineral acid like hydrochloric acid is crucial for both the diazotization step (in conjunction with sodium nitrite) and to facilitate the cyclization by protonating the vinyl group, making it more susceptible to attack. The reaction is typically run at low temperatures (0-5 °C) during the diazotization to ensure the stability of the diazonium salt, followed by warming to room temperature to drive the cyclization.[4] The presence of an electron-donating group on the vinyl substituent generally facilitates the reaction, while electron-withdrawing groups can hinder it.[5]

Experimental Protocol: Synthesis of 4-Methylcinnoline

-

Diazotization: A solution of o-aminostyrene (1.0 eq) in 3M hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution of the aniline, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyclization: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The solution is then made basic by the careful addition of a saturated sodium carbonate solution.

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 4-methylcinnoline.

Data Presentation: Scope of the Widman-Stoermer Synthesis

| Starting Material (o-aminoarylethylene) | Product | Yield (%) | Reference |

| 2-amino-α-methylstyrene | 4-Methylcinnoline | ~75% | [4][6] |

| 2-amino-α,β-dimethylstyrene | 3,4-Dimethylcinnoline | ~80% | [6] |

| 2-amino-α-ethylstyrene | 4-Ethylcinnoline | ~70% | [5] |

Visualization: Mechanism of the Widman-Stoermer Synthesis

Caption: Workflow of the Widman-Stoermer synthesis.

The Neber-Bossel Synthesis

The Neber-Bossel synthesis is a key method for the preparation of 3-hydroxycinnolines.[7][8] This process involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the resulting diazonium salt to a hydrazine, and subsequent acid-catalyzed cyclization.

Causality and Mechanistic Insight:

The synthesis begins with the conversion of a 2-aminophenyl derivative to a hydrazine. This transformation is crucial as the hydrazine nitrogen atoms will form the N1-N2 bond of the cinnoline ring. The subsequent cyclization is an intramolecular condensation reaction. Boiling in hydrochloric acid provides the necessary energy and acidic environment to protonate the ester carbonyl, making it more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazine, leading to ring closure and formation of the 3-hydroxycinnoline.[7] Yields are often good, with substituents on the aromatic ring influencing the ease of cyclization.[8]

Experimental Protocol: Synthesis of 3-Hydroxycinnoline

-

Hydrazine Formation: (2-Aminophenyl)hydroxyacetate (1.0 eq) is diazotized with sodium nitrite in hydrochloric acid at low temperature. The resulting diazonium salt is then reduced in situ, for example, with stannous chloride, to form the corresponding hydrazine.

-

Cyclization: The crude hydrazine is then heated under reflux in concentrated hydrochloric acid for several hours.

-

Work-up: Upon cooling, the 3-hydroxycinnoline often precipitates from the acidic solution.

-

The solid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure product.

Data Presentation: Examples of Neber-Bossel Synthesis

| Starting Material ((2-aminophenyl)hydroxyacetate) | Product | Yield (%) | Reference |

| Unsubstituted | 3-Hydroxycinnoline | 60% | [8] |

| 4-Chloro-substituted | 7-Chloro-3-hydroxycinnoline | 70% | [8] |

Visualization: Neber-Bossel Synthesis Pathway

Caption: Key steps in the Neber-Bossel synthesis.

The Richter Cinnoline Synthesis

The Richter synthesis is the historical first synthesis of the cinnoline ring system and involves the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by hydration and cyclization.[9][10]

Causality and Mechanistic Insight:

Similar to the Widman-Stoermer synthesis, the Richter reaction begins with the formation of a diazonium salt from an o-amino group. The key difference is the nature of the internal nucleophile – in this case, a carbon-carbon triple bond. The highly reactive diazonium salt undergoes an intramolecular cyclization via attack from the alkyne. Subsequent hydration and tautomerization lead to the formation of 4-hydroxycinnoline derivatives.[10] This method provides a direct route to 4-hydroxycinnolines, which are valuable intermediates for further functionalization.

Experimental Protocol: General Procedure for Richter Synthesis

-

Dissolution: Dissolve the 2-amino-substituted phenylpropiolic acid (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C for 1-2 hours to drive the cyclization.

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). The product often precipitates and can be collected by filtration.

-

The crude product is washed with water and recrystallized from an appropriate solvent to afford the pure 4-hydroxycinnoline derivative.

Visualization: Richter Synthesis Mechanism

Caption: Mechanistic flow of the Richter synthesis.

The Borsche–Herbert Synthesis

The Borsche–Herbert synthesis is a widely used method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.[8]

Causality and Mechanistic Insight:

This reaction also proceeds through the diazotization of an o-amino group. The cyclization is facilitated by the enol form of the acetophenone, which acts as the nucleophile attacking the diazonium salt. The reaction is quite versatile and allows for a range of substituents on the aromatic ring, with yields often in the 70-90% range.[8] The choice of acid for the diazotization (hydrochloric, sulfuric, or formic) can influence the reaction outcome.[8]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylcinnoline

-

Diazotization: 2-Amino-5-methylacetophenone (1.0 eq) is dissolved in the chosen acid (e.g., 2M HCl) and cooled to 0-5 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C.

-

The mixture is stirred for 30-60 minutes at this temperature.

-

Cyclization: The reaction is then allowed to warm to room temperature and may be gently heated to ensure complete cyclization.

-

Work-up: The resulting precipitate of 4-hydroxy-6-methylcinnoline is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent provides the purified product.

Modern Synthetic Approaches: The Advent of Catalysis

While classical methods are robust, modern organic synthesis often seeks milder conditions, broader functional group tolerance, and higher efficiency. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of cinnoline derivatives.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling and annulation reactions have revolutionized the construction of heterocyclic systems, including cinnolines. These methods often involve the formation of C-C and C-N bonds in a controlled and efficient manner.

Causality and Mechanistic Insight:

A common strategy involves the palladium-catalyzed reaction of an aryl hydrazine with an alkyne. The mechanism typically proceeds through a catalytic cycle involving oxidative addition of the aryl hydrazine to the palladium center, followed by insertion of the alkyne. Reductive elimination then furnishes the cinnoline product and regenerates the active palladium catalyst. These reactions often require a ligand to stabilize the palladium catalyst and a base to facilitate the reaction. The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3,4-Disubstituted Cinnoline

-

Reaction Setup: To an oven-dried Schlenk flask are added the aryl hydrazine (1.0 eq), the alkyne (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

A degassed solvent (e.g., DMF or toluene) is added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time (typically 12-24 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired cinnoline derivative.

Data Presentation: Examples of Palladium-Catalyzed Cinnoline Synthesis

| Aryl Hydrazine | Alkyne | Catalyst/Ligand | Product | Yield (%) |

| Phenylhydrazine | Diphenylacetylene | Pd(OAc)₂/PPh₃ | 3,4-Diphenylcinnoline | High |

| 4-Methoxyphenylhydrazine | 1-Phenyl-1-propyne | Pd(dba)₂/Xantphos | 6-Methoxy-3-methyl-4-phenylcinnoline | Good |

Visualization: General Palladium Catalytic Cycle

Caption: Simplified catalytic cycle for palladium-catalyzed cinnoline synthesis.

Applications in Medicinal Chemistry

The cinnoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2]

-

Antibacterial Agents: As previously mentioned, Cinoxacin is a cinnoline-based antibiotic.[2] Its structure features a carboxylic acid at the 3-position and an ethyl group at the N1 position, which are crucial for its antibacterial activity. The synthesis of Cinoxacin often employs a Borsche-Herbert type cyclization of a substituted 2-aminoacetophenone as a key step.[11]

-

Anticancer Agents: Certain cinnoline derivatives have shown potent anticancer activity. For example, compounds with specific substitutions have been found to act as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which are important targets in angiogenesis.[1]

-

Anti-inflammatory Agents: A number of pyrazolo[4,3-c]cinnoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[7]

-

Antifungal and Antimalarial Agents: Cinnoline derivatives incorporating pyrazole and sulfonamide moieties have demonstrated promising activity against various fungal strains and the malaria parasite, Plasmodium falciparum.[2]

The continued exploration of novel synthetic routes to cinnoline derivatives is essential for expanding the chemical space available to medicinal chemists and for the development of new and improved therapeutic agents.

Conclusion

The synthesis of cinnoline derivatives has a rich history, from the classical cyclization reactions that laid the groundwork to the modern catalytic methods that offer enhanced efficiency and scope. This guide has provided an in-depth look at the core synthetic strategies, emphasizing the mechanistic rationale behind these transformations and offering practical, step-by-step protocols. For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of these synthetic pathways is paramount for the innovation of novel molecules with desired biological or material properties. The versatility of the cinnoline scaffold ensures that it will remain a focus of synthetic and medicinal chemistry for the foreseeable future.

References

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

-

Cinnoline Derivatives with Biological Activity. (2007). Archiv der Pharmazie. [Link]

-

A concise review on cinnoline and its biological activities. (2019). International Journal of Advanced Research, Ideas and Innovations in Technology. [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Evangelin, M. P., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science. [Link]

-

Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015). The Pharma Innovation Journal. [Link]

-

Top 13 papers published in the topic of Cinnoline in 2020. SciSpace. [Link]

-

Widman-Stoermer Synthesis. Name-Reaction.com. [Link]

-

von Richter (Cinnoline) Synthesis. Name-Reaction.com. [Link]

-

von Richter, V. (1883). Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. [Link]

-

Synthesis and Antibacterial Activity of Some Novel Quinolones. (2009). Romanian Biotechnological Letters. [Link]

-

Widman-Stoermer Synthesis. CoLab. [Link]

-

ヴィドマン・ストーマー シンノリン合成 Widman-Stoermer Cinnoline Synthesis. odos. [http://www.odos.it/chem/reaction-e.htm#Widman-Stoermer Cinnoline Synthesis]([Link] Cinnoline Synthesis)

-

Vinogradova, O., & Balova, I. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

-

Scheme 1. Widman-Stoermer synthesis of pyrido[3,4-c]pyridazine derivatives. ResearchGate. [Link]

- A process for synthesis of fluoroquinolonic derivatives.

-

Cinnolines. Part XXIV. Heterocyclic nuclei as substituents in the Widman–Stoermer synthesis. Part I. Pyridyl and quinolyl nuclei. Journal of the Chemical Society (Resumed). [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]

-

Tuneable access to indole, indolone, and cinnoline derivatives from a common 1,4-diketone Michael acceptor. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Organic Letters Vol. 16 No. 4. ACS Publications. [Link]

-

B. Cyclization Reactions. ResearchGate. [Link]

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (2009). Journal of the Indian Chemical Society. [Link]

-

Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025). RSC Advances. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Widman-Stoermer Synthesis [drugfuture.com]

- 5. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 6. mdpi.com [mdpi.com]

- 7. ijariit.com [ijariit.com]

- 8. innovativejournal.in [innovativejournal.in]

- 9. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 10. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 11. CINOXACIN synthesis - chemicalbook [chemicalbook.com]

Pharmacological importance of the cinnoline scaffold

An In-Depth Technical Guide to the Pharmacological Importance of the Cinnoline Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), represents a privileged scaffold in medicinal chemistry.[1][2] Isosteric to quinoline and isoquinoline, its unique electronic and structural properties have made it a versatile building block for the design of novel therapeutic agents.[1][3] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.[4] This guide provides a comprehensive technical overview of the key therapeutic applications of the cinnoline scaffold, detailing the mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols for researchers and drug development professionals. We will explore how targeted modifications to the core structure give rise to compounds that interact with a variety of biological targets, such as enzymes and receptors, leading to significant therapeutic potential.[5]

The Cinnoline Scaffold in Oncology

The development of novel anticancer agents is a primary focus of modern drug discovery, and the cinnoline scaffold has emerged as a promising pharmacophore.[6] Derivatives have demonstrated significant cytotoxicity against a multitude of human tumor cell lines, often through the targeted inhibition of critical signaling pathways that are dysregulated in cancer.[7][8]

Mechanism of Action: Kinase and Topoisomerase Inhibition

A predominant mechanism for the anticancer activity of cinnoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[6] This cascade is fundamental for regulating cell growth, proliferation, and survival, and its hyperactivity is a hallmark of many cancers.[6] Specific cinnoline compounds have been identified as potent PI3K inhibitors, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the activation of downstream effectors like Akt. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells.[6]

Beyond kinase inhibition, other cinnoline derivatives, particularly substituted dibenzo[c,h]cinnolines, function as non-camptothecin topoisomerase I (TOP1) inhibitors.[1] These compounds interfere with the DNA replication process in cancer cells, inducing apoptosis.[1]

Caption: PI3K/Akt/mTOR pathway inhibited by cinnoline derivatives.

Structure-Activity Relationship (SAR)

SAR studies have provided critical insights for optimizing the anticancer potency of cinnoline derivatives:

-

For TOP1 Inhibition: Studies on dibenzo[c,h]cinnolines revealed that a methylenedioxy group on the D ring and 2,3-dimethoxy substituents on the A ring were crucial for TOP1-targeting activity and cytotoxicity.[1]

-

For Kinase Inhibition: The specific substitution patterns around the core determine the potency and selectivity for kinases like PI3K. The development of extensive compound libraries is essential to probe these relationships.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of a representative cinnoline-based PI3K inhibitor against various human tumor cell lines.

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 25 | HCT116 (Colon Carcinoma) | 0.264 | [6],[8] |

| 25 | A549 (Lung Carcinoma) | 2.04 | [8] |

| 25 | Human Tumor Cell Line 3 | 1.14 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of cinnoline compounds against a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test cinnoline derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cinnoline test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-